Benzamil hydrochloride

Overview

Description

Benzamil hydrochloride, also known as Benzylamiloride hydrochloride, is an analogue of Amiloride . It is a Na+/Ca2+ exchanger (NCX) inhibitor with an IC50 of approximately 100 nM . Additionally, it is a non-selective Deg/epithelial sodium channels (ENaC) blocker, and can potentiate myogenic vasoconstriction .

Synthesis Analysis

While specific synthesis methods for Benzamil hydrochloride were not found in the search results, there are general methods for the synthesis of benzamides, which could potentially be applied to Benzamil hydrochloride . One such method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst .

Molecular Structure Analysis

The empirical formula of Benzamil hydrochloride is C13H14ClN7O . Its molecular weight on an anhydrous basis is 356.21 . It is a benzyl group-containing analog of amiloride . Like amiloride, it is a guanidinium group-containing pyrazine derivative .

Chemical Reactions Analysis

Benzamil hydrochloride is known to inhibit neuronal and heterologously expressed small conductance Ca2±activated K2+ channels . It is also known to inhibit TRPP3-mediated Ca2±activated currents, with an IC50 of 1.1 μM .

Scientific Research Applications

Influence on Hyponatremic Brain Edema

Benzamil hydrochloride has been studied for its influence on the evolution of hyponatremic brain edema . In a study, it was found that sodium channel blockade with intracerebroventricular (ICV) benzamil has an immediate protective effect against the development of hyponatremic brain edema . This suggests that sodium channels are intimately involved in the initiation and progression of brain water accumulation in severe hyponatremia .

Prevention of Brain Water Accumulation

In a related application, Benzamil hydrochloride has been used to prevent brain water accumulation in hyponatremic rats . This was assessed by an in vitro desiccation method . The results suggest that ICV benzamil administration can prevent the development of hyponatremic brain edema .

Study of Brain Water Homeostasis

Benzamil hydrochloride has been used in studies to understand brain water homeostasis . In a study, parameters of brain water homeostasis were continuously monitored using in vivo magnetic resonance imaging (MRI) methods . The results were compared with those obtained in a previous study by tissue desiccation .

Study of Sodium Channels

Benzamil hydrochloride has been used in research to study the role of sodium channels in brain water accumulation . The study found that sodium channel blockade with ICV benzamil has an immediate protective effect against the development of hyponatremic brain edema . This suggests that sodium channels play a crucial role in the initiation and progression of brain water accumulation in severe hyponatremia .

Mechanism of Action

Target of Action

Benzamil hydrochloride, a potent analog of amiloride, primarily targets the Epithelial Sodium Channel (ENaC) and the sodium-calcium exchange . These channels play a crucial role in maintaining electrolyte and fluid balance across cell membranes.

Mode of Action

Benzamil hydrochloride acts as a potent blocker of the ENaC channel . It inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This action promotes the loss of sodium and water from the body, but without depleting potassium . Additionally, it also blocks the sodium-calcium exchange .

Biochemical Pathways

The primary biochemical pathway affected by Benzamil hydrochloride is the sodium reabsorption pathway in the kidneys . By blocking the ENaC, it disrupts the normal flow of sodium ions, leading to increased sodium and water excretion . It also affects the sodium-calcium exchange, which can influence calcium homeostasis .

Result of Action

The molecular and cellular effects of Benzamil hydrochloride’s action primarily involve changes in ion transport across cell membranes. By blocking the ENaC and sodium-calcium exchange, it alters the ionic balance within cells and between the intracellular and extracellular environments . This can lead to changes in cell volume and potentially impact various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzamil hydrochloride. For instance, the development of hyponatremic brain edema in rats was prevented by the administration of Benzamil hydrochloride . This suggests that sodium channel blockade with Benzamil hydrochloride has an immediate protective effect against the development of hyponatremic brain edema .

Safety and Hazards

Benzamil hydrochloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended .

Future Directions

While specific future directions for Benzamil hydrochloride were not found in the search results, it is worth noting that sodium channels, which Benzamil hydrochloride blocks, appear to be intimately involved in the initiation and progression of brain water accumulation in severe hyponatremia . This suggests potential areas of future research.

properties

IUPAC Name |

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWMRWWNJBXNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017145 | |

| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamil hydrochloride | |

CAS RN |

161804-20-2 | |

| Record name | Benzamil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161804202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7L324A070 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

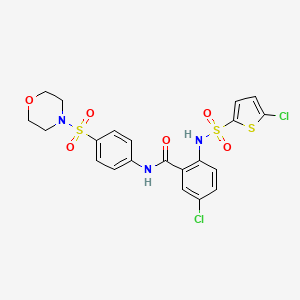

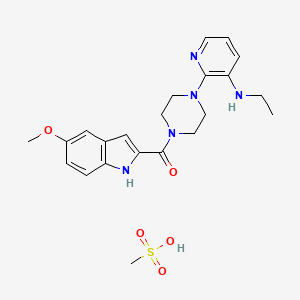

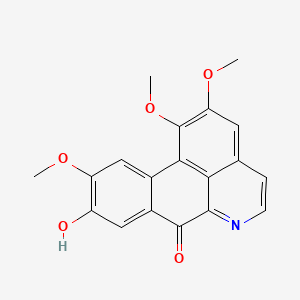

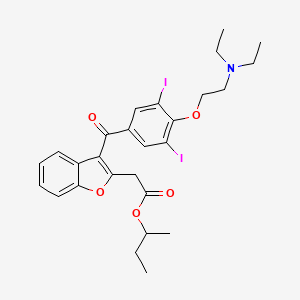

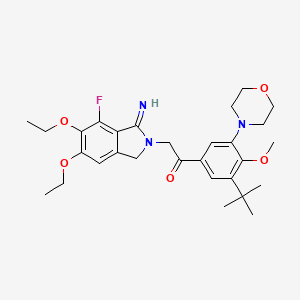

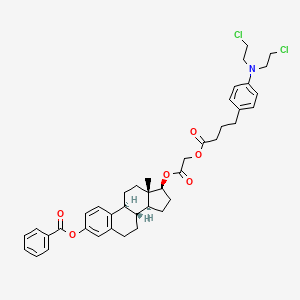

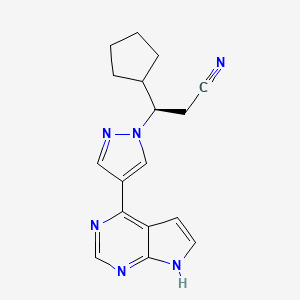

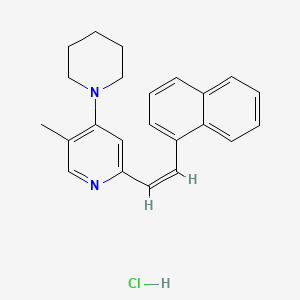

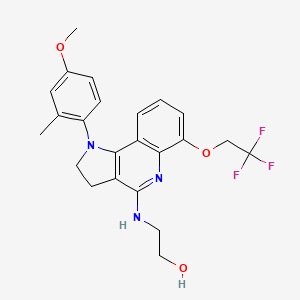

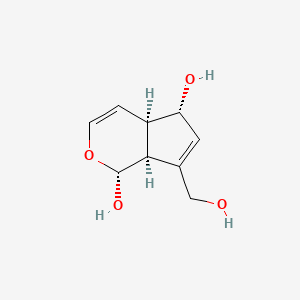

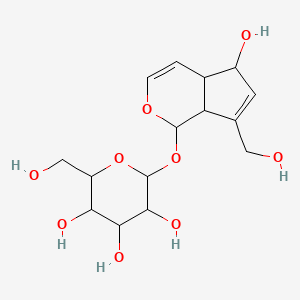

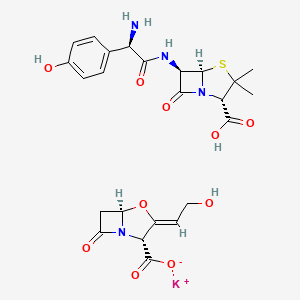

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of benzamil hydrochloride?

A1: Benzamil hydrochloride functions as a specific blocker of amiloride-sensitive sodium channels (NaChamil). [, ] These channels are found in various tissues, including the brain, where they play a role in regulating sodium homeostasis and neuronal excitability.

Q2: How does benzamil hydrochloride impact blood pressure regulation, particularly in the context of salt-sensitive hypertension?

A2: Studies show that benzamil hydrochloride, when administered directly into the brain (intracerebroventricularly), can attenuate several forms of salt-sensitive hypertension in animal models. [, , ] This effect is likely mediated by its blockade of brain NaChamil, which appear to be involved in the pressor response to increased sodium levels. [, ] Benzamil hydrochloride was shown to block the increase in blood pressure, heart rate, and sympathetic nervous system activity induced by central infusion of hypertonic saline. [] This suggests that brain NaChamil play a role in sensing sodium levels and triggering these responses.

Q3: Does benzamil hydrochloride affect the brain renin-angiotensin-aldosterone system (RAAS)?

A3: Yes, research suggests that benzamil hydrochloride might interact with the brain RAAS. [, ] Studies in rats showed that chronic intracerebroventricular infusion of benzamil hydrochloride attenuated the development of hypertension induced by a high-salt diet. [] This was accompanied by a reduction in the expression of renin, angiotensin-converting enzyme, and angiotensin II type 1 receptor mRNAs in the hypothalamus and brainstem. [] These findings indicate that benzamil hydrochloride might modulate the brain RAAS, contributing to its antihypertensive effects.

Q4: What is the impact of benzamil hydrochloride on brain water accumulation in hyponatremia?

A5: Research suggests that benzamil hydrochloride may have a protective effect against brain water accumulation in hyponatremia. [, ] Hyponatremia, a condition characterized by low sodium levels in the blood, can lead to brain swelling due to osmotic water movement. While the specific mechanisms are still under investigation, the blockade of brain NaChamil by benzamil hydrochloride is thought to play a role in this protective effect.

Q5: Does benzamil hydrochloride interact with other molecular targets besides NaChamil?

A6: Benzamil hydrochloride has been shown to directly interact with mutant huntingtin protein (htt) aggregates. [] This interaction can modify the aggregation process of htt, potentially reducing its toxicity in models of Huntington's disease. [] This finding suggests that benzamil hydrochloride might have therapeutic potential beyond its effects on sodium channels, although further research is necessary.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)